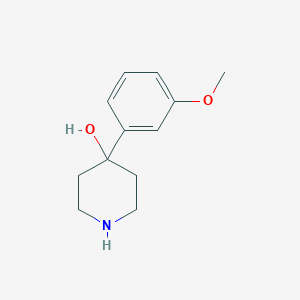

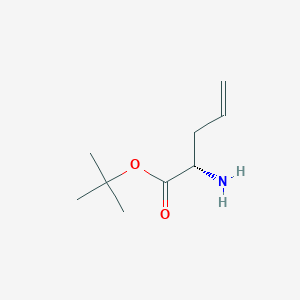

Ethyl 1-acetyl-1H-indazole-5-carboxylate

概要

説明

Synthesis Analysis Ethyl 1-acetyl-1H-indazole-5-carboxylate, while not directly mentioned in the searched literature, is related to a broad class of compounds involving substitutions at the indazole moiety. These compounds have been synthesized through various methods, often targeting derivatives with specific substitutions for enhanced properties. For instance, the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate has been described, involving various aliphatic or aromatic acyl radicals at the N1 position, with substitutions also present at the 5 position. This approach indicates a versatile method for synthesizing indazole derivatives, which could likely be adapted for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate by modifying the substituents appropriately (Bistocchi et al., 1981).

Molecular Structure Analysis Molecular structure analysis of indazole derivatives emphasizes the significance of substitutions on the core indazole structure in determining the molecular conformation and properties. For related compounds, structural elucidation techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the presence of specific substituents and their positions on the indazole ring. These methods are critical for characterizing Ethyl 1-acetyl-1H-indazole-5-carboxylate, ensuring the correct placement of the acetyl and carboxylate groups (Dzygiel et al., 2004).

Chemical Reactions and Properties The reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate can be inferred from studies on similar compounds, where the presence of functional groups such as acetyl and carboxylate influence the compound's chemical behavior. For instance, acetylation reactions and the susceptibility to undergo further chemical transformations are common areas of interest. These properties are pivotal in determining the compound's utility in further synthetic applications and its interaction with other chemical entities (Dzygiel et al., 2004).

Physical Properties Analysis Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of Ethyl 1-acetyl-1H-indazole-5-carboxylate under different conditions. These properties are influenced by the molecular structure and can be determined experimentally. Studies on related compounds provide insights into methods for assessing these properties, guiding the characterization of new indazole derivatives (Syifa Insani et al., 2015).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and handling of Ethyl 1-acetyl-1H-indazole-5-carboxylate. Research on similar compounds outlines approaches to evaluate these aspects, such as studying the compound's behavior in various chemical reactions and under different environmental conditions. Understanding these properties is essential for utilizing Ethyl 1-acetyl-1H-indazole-5-carboxylate in any chemical synthesis or application (Dzygiel et al., 2004).

科学的研究の応用

Pharmacological Importance

The indazole scaffold, which includes Ethyl 1-acetyl-1H-indazole-5-carboxylate, is of great pharmacological importance. It forms the basic structure for a large number of compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activity. Moreover, they have applications in disorders involving protein kinases and neurodegeneration. The defined mechanism of action of these compounds can lead to the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Biological Activities

Indazole derivatives, including Ethyl 1-acetyl-1H-indazole-5-carboxylate, are known for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This broad spectrum of activities underlines the potential of these compounds in the development of various therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Chemical Modifications

The synthesis and chemical modifications of indazole derivatives are crucial for enhancing their biological activities and developing them into effective therapeutic agents. Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials have been explored. These methods aim to produce 1-indanones and their derivatives, which are potent in various therapeutic applications including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer compounds, and in the treatment of neurodegenerative diseases. Moreover, they are used as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

特性

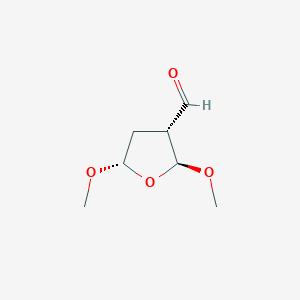

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

CAS RN |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)